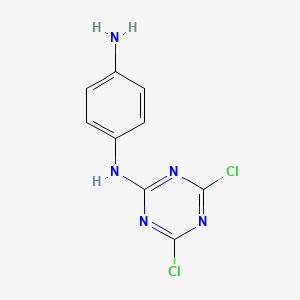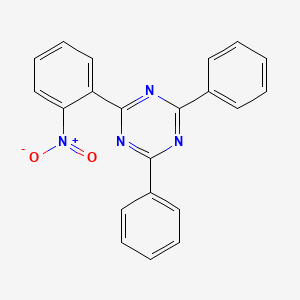![molecular formula C8H8ClN3OS B13132591 2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B13132591.png)
2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a pyrido[2,3-d]pyrimidine core structure, which is known for its biological activity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with thiourea in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of polar solvents such as dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation have been employed to reduce reaction times and improve efficiency. The use of catalysts like iodine (I2) can also enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted pyrido[2,3-d]pyrimidines .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism by which 2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis . In cancer research, the compound has been shown to inhibit tyrosine kinases and other signaling molecules involved in cell growth and survival .
類似化合物との比較
Similar Compounds
2-thioxodihydropyrido[2,3-d]pyrimidine: Known for its broad-spectrum antimicrobial activity.
Triazole-pyrimidine hybrids: Exhibits neuroprotective and anti-inflammatory properties.
6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones: Used in the synthesis of various bioactive compounds.
Uniqueness
2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
特性
分子式 |
C8H8ClN3OS |
|---|---|
分子量 |
229.69 g/mol |
IUPAC名 |
2-methylsulfanyl-3H-pyrido[2,3-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C8H7N3OS.ClH/c1-13-8-10-6-5(7(12)11-8)3-2-4-9-6;/h2-4H,1H3,(H,9,10,11,12);1H |
InChIキー |
BOYHZMSOAVDFMQ-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=C(C=CC=N2)C(=O)N1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine](/img/structure/B13132514.png)

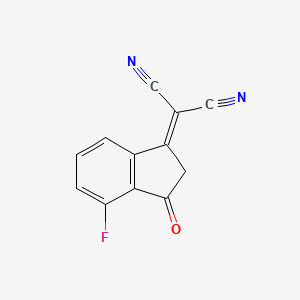
![1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone](/img/structure/B13132531.png)

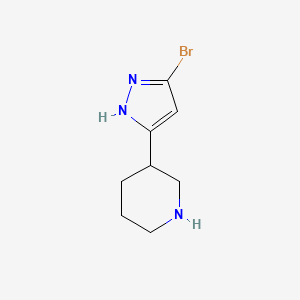

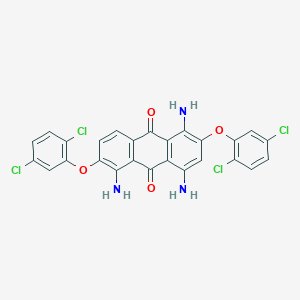
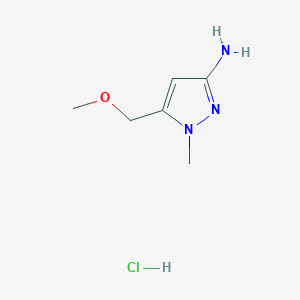
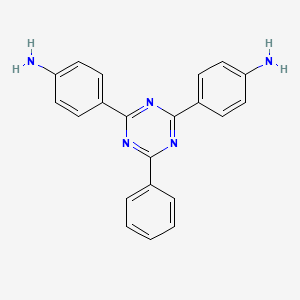
![1,1'-(4,4'-Dimethoxy-[2,2'-bipyridine]-6,6'-diyl)diethanone](/img/structure/B13132563.png)

